molecular formula C19H20BrNO3S B2908483 Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 331962-38-0

Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2908483
CAS No.: 331962-38-0
M. Wt: 422.34
InChI Key: SICAPVMHPKPZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a functionalized tetrahydrobenzo[b]thiophene derivative characterized by:

  • 6-Methyl substitution on the tetrahydrobenzo[b]thiophene core.
  • 4-Bromobenzamido group at position 2.
  • Ethyl ester at position 3.

This compound is part of a broader class of tetrahydrobenzo[b]thiophene derivatives studied for their diverse pharmacological activities, including soluble epoxide hydrolase inhibition (sEHI) and N-methyl-D-aspartate receptor (NMDAR) modulation . Its synthesis typically involves derivatization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2), a common precursor .

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3S/c1-3-24-19(23)16-14-9-4-11(2)10-15(14)25-18(16)21-17(22)12-5-7-13(20)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICAPVMHPKPZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LAH, NaBH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, debrominated products

    Substitution: Amino, thio, or alkoxy derivatives

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Molecular Weight Key Modifications References
Target Compound 2-(4-Bromobenzamido), 6-methyl, 3-ethyl ester 422.29 (estimated) Bromine enhances lipophilicity; methyl improves steric stability.
Methyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Methyl ester instead of ethyl 408.31 Reduced ester chain length lowers molecular weight.
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Amino group (unmodified) 239.34 Precursor lacking bromobenzamido group; used in further derivatization.
Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-(Cyclohexylthio)propanamido 395.60 Thioether substituent alters solubility and target affinity.
EU1794-2 (Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) Thiazolidinone moiety ~420 (estimated) Heterocyclic addition enhances NMDAR modulation.

Key Trends :

  • Bromine Substitution : The 4-bromobenzamido group increases molecular polarizability and binding affinity to hydrophobic enzyme pockets .
  • Ester Chain Length : Ethyl esters generally exhibit better metabolic stability compared to methyl esters .
  • Core Modifications: Addition of heterocycles (e.g., thiazolidinone) or sulfur-containing groups expands pharmacological profiles .

Comparison of Yields :

  • Carbamate derivatives (e.g., 3a,b) achieve 70% yields .
  • Bromobenzamido analogs require stringent purification due to steric hindrance .

Biological Activity

Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives , characterized by a tetrahydrobenzothiophene core structure and a bromobenzamide substituent. The molecular formula is C16H18BrN1O2SC_{16}H_{18}BrN_{1}O_{2}S, indicating the presence of various functional groups that may influence its biological interactions.

1. Antitumor Activity

Research has indicated that derivatives of benzothiophene exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic activity against various cancer cell lines.

  • Case Study : A study evaluated the antitumor activity of a related compound with an IC50 range from 23.2 to 49.9 μM against breast cancer cells (MCF-7) . The compound induced apoptosis and cell cycle arrest at the G2/M phase, demonstrating its potential as an anticancer agent.
CompoundIC50 (μM)Mechanism of Action
This compound23.2 - 49.9Induces apoptosis; cell cycle arrest
Related Compound A52.9 - 95.9Moderate cytotoxicity; apoptosis induction

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cancer progression.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways leading to programmed cell death in malignant cells .

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example:

  • A derivative was tested against Mycobacterium tuberculosis (Mtb) with an observed minimum bactericidal concentration (MBC) of less than 5μM5\mu M, showcasing its potential as an antimicrobial agent .

In Vivo Studies

Animal studies have shown improvements in hematological parameters when treated with related compounds:

  • Hematological Improvements : In a study involving tumor-bearing mice, treatment with a related benzothiophene derivative significantly restored hemoglobin and red blood cell levels compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The compound is synthesized via a multi-step protocol:

  • Step 1 : Prepare the tetrahydrobenzo[b]thiophene core using the Gewald reaction. This involves reacting cyclohexanone derivatives (e.g., 6-methylcyclohexanone) with ethyl cyanoacetate and elemental sulfur in ethanol under reflux (24–48 hours) with triethylamine as a catalyst .
  • Step 2 : Introduce the 4-bromobenzamido group via amide coupling. Activate 4-bromobenzoic acid with coupling agents like HATU or EDC/HOBt, followed by reaction with the amine group on the tetrahydrobenzo[b]thiophene intermediate. Purification is typically done via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Optimization : Adjust reaction temperatures (60–80°C) and solvent polarity (DMF or DMSO) to improve selectivity and yield (reported yields: 60–85%) .

Q. How is the compound structurally characterized in academic research?

Key analytical methods include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., methyl group at position 6, bromobenzamido at position 2). Typical shifts: aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 166–168 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+: ~450–460 Da) and isotopic patterns for bromine .
  • X-ray Crystallography : Used sparingly due to crystallization challenges, but provides definitive confirmation of stereochemistry in related tetrahydrobenzo[b]thiophene derivatives .

Q. What preliminary biological screening data exist for this compound?

While direct data are limited, structurally analogous compounds exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in derivatives with similar brominated aromatic systems .
  • Anticancer Potential : IC50_{50} values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to the bromobenzamido group’s halogen bonding with cellular targets .

Advanced Research Questions

Q. How does the bromine substitution impact the compound’s bioactivity compared to non-halogenated analogs?

  • Mechanistic Insight : Bromine enhances binding affinity to enzymes (e.g., kinases) via halogen bonding, as shown in molecular docking studies with similar bromobenzamido-thiophene derivatives. This increases inhibitory potency by 3–5 fold compared to chlorine or hydrogen analogs .
  • Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes, improving half-life (t1/2_{1/2} > 2 hours in murine models) .

Q. What strategies are recommended to resolve contradictory activity data in structurally similar compounds?

  • Case Study : Derivatives with methyl vs. ethyl substitutions at position 6 show divergent anticancer activities. Use 3D-QSAR modeling to correlate steric/electronic parameters with bioactivity. For example, methyl groups enhance steric complementarity in hydrophobic enzyme pockets .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm whether activity discrepancies arise from affinity vs. solubility issues .

Q. How can reaction byproducts during synthesis be systematically identified and minimized?

  • Byproduct Analysis : Use LC-MS to detect common impurities (e.g., over-alkylated products or hydrolyzed esters). For example, incomplete amide coupling generates residual amine intermediates (~5–15% yield loss) .
  • Process Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to suppress hydrolysis. Add molecular sieves to scavenge water during amide bond formation .

Methodological Notes

  • Contradiction Handling : When conflicting bioactivity arises (e.g., methyl vs. ethyl substitutions), use free-energy perturbation (FEP) calculations to model binding interactions and guide synthetic prioritization .
  • Advanced Purification : Employ preparative HPLC with C18 columns (MeCN/H2_2O + 0.1% TFA) for high-purity (>99%) batches required for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.